
1-(2-Bromoethoxy)naphthalene
Übersicht
Beschreibung
1-(2-Bromoethoxy)naphthalene, also known as 2-bromoethoxynaphthalene, is a compound consisting of a naphthalene ring and a bromoethoxy group at the 1 position of the ring. It has a molecular weight of 251.12 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11 (10)12/h1-7H,8-9H2 . This indicates the presence of a naphthalene ring with a bromoethoxy group attached at the 1 position. Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.12 .Wissenschaftliche Forschungsanwendungen
Pyrolytic Degradation and Dioxin Formation
Research has shown that brominated hydrocarbons like 1-(2-Bromoethoxy)naphthalene, when subjected to thermal degradation, can result in the formation of hazardous combustion byproducts including brominated dioxins. This study investigated the pyrolytic degradation of 2-bromophenol, a model brominated hydrocarbon, and found products like naphthalene and bromonaphthalene among others, highlighting the complex chemical reactions during pyrolysis of such compounds (Evans & Dellinger, 2003).
Synthesis of Bromo-substituted Naphthalene Derivatives
The selective synthesis of bromo-substituted naphthalene derivatives has been an area of focus, particularly for their applications in materials and supramolecular chemistry. A study by Ping (2012) describes an efficient method for obtaining these derivatives, which are crucial precursors in the synthesis of core-substituted 1,4,5,8-naphthalene diimides (cNDIs), widely used in research fields like materials science (Ping, 2012).
Optical Properties and Applications
The optical properties of this compound derivatives have been explored for their potential applications in optoelectronics and photonics. For instance, the study of 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol revealed significant third-order nonlinear optical properties, indicating its potential use in these fields (Sreenath, Joe, & Rastogi, 2018).
Thiol-Reactive Phosphorescent Probe Development
Bromo-substituted naphthalene derivatives have been used in the development of thiol-reactive phosphorescent probes. A study described the synthesis and spectroscopic characterization of such a probe, highlighting its sensitivity to both general and specific solvent effects, useful in biochemical applications (Marriott, Jovin, & Yan-Marriott, 1994).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-(2-Bromoethoxy)naphthalene are not explicitly mentioned in the available literature. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. Naphthalene and its derivatives are known to interact with various biological molecules, but the specific targets of this compound remain to be identified .
Mode of Action
Naphthalene and its derivatives are known to undergo various chemical reactions, including nucleophilic substitution . It’s plausible that this compound could interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function .
Biochemical Pathways
Naphthalene and its derivatives are known to be involved in various metabolic pathways in microorganisms, including degradation pathways . It’s possible that this compound could affect similar pathways, leading to downstream effects on cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its structural similarity to naphthalene, it’s possible that it might share some pharmacokinetic properties with naphthalene. The presence of the bromoethoxy group could potentially influence its bioavailability .
Result of Action
Naphthalene and its derivatives are known to have various effects at the molecular and cellular level, including potential genotoxic, mutagenic, and/or carcinogenic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature and moisture can affect the rates and pathways of biodegradation of naphthalene and its derivatives . Therefore, these factors could potentially influence the action of this compound as well .
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGFJKNQKBMXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927703 | |
| Record name | 1-(2-Bromoethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13247-79-5 | |
| Record name | Naphthalene, 1-(2-bromoethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013247795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Bromoethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)
![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)

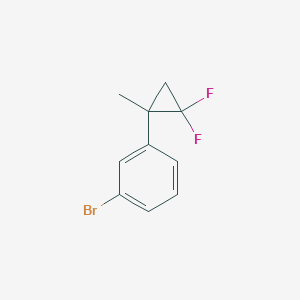
![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)
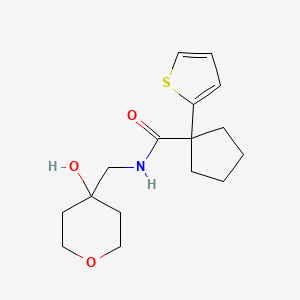
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)
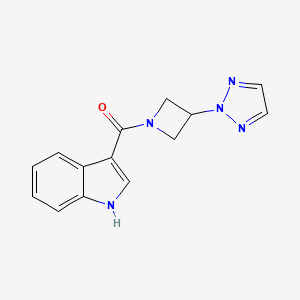
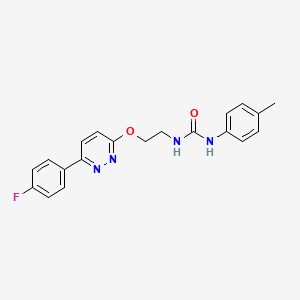
![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)

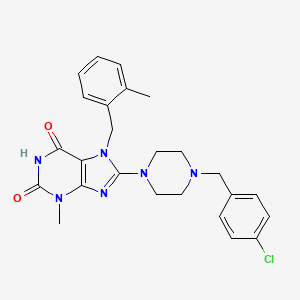
![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)